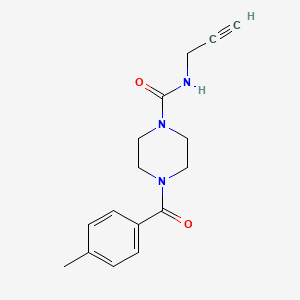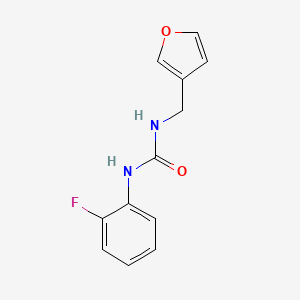
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of novel cancer therapies.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea involves the inhibition of BTK activity. BTK is a key enzyme involved in the regulation of B-cell signaling, and its activity has been shown to be dysregulated in several types of cancer. 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have significant biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the activity of key signaling pathways involved in cancer progression. Additionally, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of novel cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea is its specificity for BTK inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BTK in cancer progression. Additionally, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have minimal toxicity in normal cells, making it a safe compound to use in laboratory experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain laboratory assays.
Direcciones Futuras
There are several future directions for the study of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the development of novel cancer therapies based on this compound. 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Additionally, there is a need for further studies to elucidate the mechanisms of action of this compound and to identify potential biomarkers of response. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of this compound.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2-fluoroaniline with furfural in the presence of a catalyst to form the intermediate 2-(furan-3-ylmethylamino)fluorobenzene. This intermediate is then reacted with urea to yield the final product, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea. The synthesis of this compound has been reported in several research articles, and the procedure has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cancer progression. Specifically, 1-(2-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell signaling. This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKWBSGZIMIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
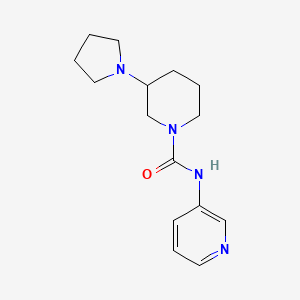

![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

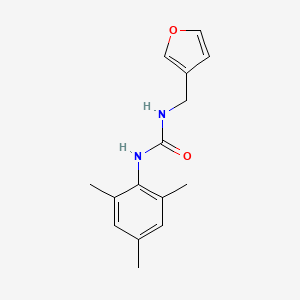
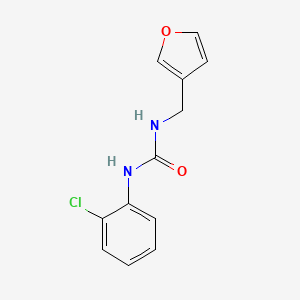


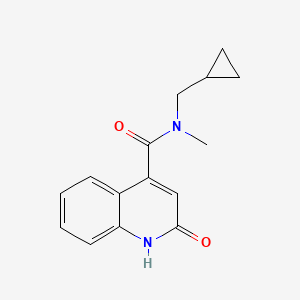
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
